2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid
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Overview
Description
2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of a quinoline moiety and a cyclohexane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with cyclohexanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinoline N-oxide and dihydroquinoline share structural similarities.
Cyclohexanecarboxylic acid derivatives: Compounds like cyclohexanecarboxylic acid chloride and its esters.
Uniqueness
2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid is unique due to the combination of the quinoline and cyclohexane carboxylic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores the various biological properties of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO, with a molecular weight of approximately 287.35 g/mol. This compound features a quinoline moiety which is known for its diverse biological activities, including antibacterial and antiviral properties .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds derived from the quinoline scaffold have shown activity against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Compound C | 8 | Pseudomonas aeruginosa |
Antiviral Activity
Quinoline derivatives have also been evaluated for their anti-HIV activity. For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were synthesized and tested for their ability to inhibit HIV integrase (IN), showing moderate activity with IC50 values in the micromolar range . The structural modifications on the quinoline core significantly influenced the antiviral potency.
Table 2: Antiviral Activity of Quinoline Derivatives
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
Compound D | 40 ± 3 | Integrase Inhibition |
Compound E | 16 ± 6 | Strand Transfer Inhibition |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is closely linked to their chemical structure. Modifications on the quinoline ring and the introduction of various substituents can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups often increases antimicrobial and antiviral activities by stabilizing the active form of the compound .
Case Study 1: Antibacterial Efficacy
In a comparative study, several quinoline derivatives were tested against multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that specific modifications to the cyclohexane component significantly improved efficacy, with some compounds achieving MIC values lower than traditional treatments like isoniazid .
Case Study 2: Anti-HIV Activity
A recent investigation focused on the anti-HIV potential of newly synthesized quinoline derivatives. The study found that compounds with specific structural features exhibited promising inhibition of HIV replication in vitro. These findings suggest that further exploration into structural optimization could lead to novel therapeutic agents against HIV .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1,4,6,10,13-14H,2-3,5,7-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTXZXRKICEPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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